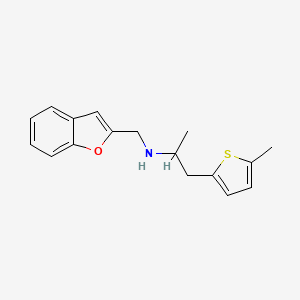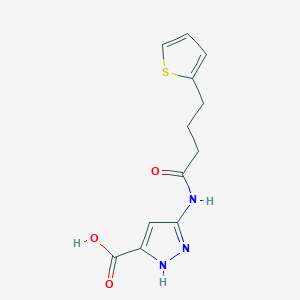
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide, also known as NMN, is a naturally occurring compound found in various foods such as broccoli, avocado, and edamame. It is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in cellular metabolism and energy production. In recent years, NMN has gained attention for its potential therapeutic benefits and has become a subject of scientific research.
Wirkmechanismus
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide works by increasing the levels of NAD+ in cells, which plays a crucial role in cellular metabolism and energy production. NAD+ is involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It also plays a role in DNA repair and gene expression. By increasing NAD+ levels, N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide can improve mitochondrial function, increase insulin sensitivity, and enhance DNA repair.
Biochemical and Physiological Effects
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It can improve mitochondrial function by increasing oxidative phosphorylation and ATP production. It can also increase insulin sensitivity by activating the sirtuin pathway, which regulates glucose metabolism. Additionally, N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide can enhance DNA repair by activating the PARP pathway, which repairs DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve mitochondrial function and enhance DNA repair. However, one limitation is the cost of N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide, which can be expensive and may not be feasible for large-scale experiments.
Zukünftige Richtungen
There are several future directions for N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide research. One direction is to investigate its potential as a treatment for age-related diseases such as Alzheimer's and Parkinson's. Another direction is to explore its role in cancer prevention and treatment. Additionally, further research is needed to determine the optimal dosage and administration of N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide for therapeutic purposes.
Synthesemethoden
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of nicotinic acid with 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid to form N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide. Enzymatic synthesis involves the use of nicotinamide mononucleotide adenylyltransferase enzymes to catalyze the reaction between nicotinamide mononucleotide and ATP to form N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide. Microbial synthesis involves the use of microorganisms such as Escherichia coli to produce N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide through fermentation.
Wissenschaftliche Forschungsanwendungen
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide has been the subject of numerous scientific studies for its potential therapeutic benefits. It has been shown to improve mitochondrial function, increase insulin sensitivity, and enhance DNA repair. These properties make it a potential candidate for the treatment of various age-related diseases such as Alzheimer's, Parkinson's, and type 2 diabetes.
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-11(2,8-14)13-10(15)9-5-4-6-12-7-9/h4-7,14H,3,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFJLPKONZERRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)

![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)

![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)
![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)
![N-[3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7594963.png)
![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)